![molecular formula C18H20N4O3S B2485835 N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide CAS No. 307513-78-6](/img/structure/B2485835.png)

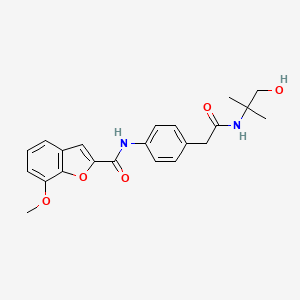

N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin derivatives often involves multi-step chemical reactions, including condensation, cyclization, and rearrangement processes. For instance, some derivatives have been synthesized via Dimroth rearrangement, designed as inhibitors for specific kinases, demonstrating the complexity and specificity involved in the synthesis of such compounds (Guillon et al., 2013). Another example includes the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, indicating a stepwise approach involving condensation, chlorination, and nucleophilic substitution (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography. The complete crystal structure analysis reveals detailed insights into the orthorhombic space groups, bond lengths, angles, and other structural parameters, which are crucial for understanding the compound's reactivity and interactions at the molecular level (Guillon et al., 2013).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions with hydroxylamine hydrochloride have been shown to produce new cyclization products, highlighting their reactivity and potential for creating novel compounds (Okuda et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystal structure, are integral to their application in drug design and material science. These properties are directly influenced by the compound's molecular structure and synthesis method.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the applicability of these compounds in different scientific domains. Detailed quantum chemical studies provide insights into the electronic structures and molecular geometries, which are essential for predicting reactions with nitrating agents and other chemical transformations (Mamarakhmonov et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of this compound are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which plays a crucial role in the regulation of various cellular processes . They are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases by the compound affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease . Therefore, the inhibition of these kinases could potentially disrupt these processes, leading to altered cellular functions .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context. Given that the compound inhibits CLK1 and DYRK1A kinases, it could potentially alter various cellular processes regulated by these kinases . This could lead to changes in cell proliferation, differentiation, and survival .

Propriétés

IUPAC Name |

N'-[5-(3,4-dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-11-20-17-16(18(23)22(11)19-10-21(2)3)13(9-26-17)12-6-7-14(24-4)15(8-12)25-5/h6-10H,1-5H3/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRKELZMDRLTBZ-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)

![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)